REACTION_CXSMILES
|
[Cl-].[CH3:2][O:3][CH:4]([O:10][CH3:11])[C:5]([CH3:9])=[CH:6][CH2:7][Cl:8].OP(OP([O-])([O-])=O)(=O)[O-].C([N+](CCCC)(CCCC)CCCC)CCC.C([N+](CCCC)(CCCC)CCCC)CCC.C([N+](CCCC)(CCCC)CCCC)CCC>CC#N>[CH3:2][O:3][CH:4]([O:10][CH3:11])[C:5]([CH3:9])=[CH:6][CH2:7][Cl:8] |f:0.1,2.3.4.5|
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Name
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(E)-3-Formyl-2-buten 1-diphosphate triammonium salt
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Quantity
|
0 (± 1) mol
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Type
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reactant
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Smiles
|
|
Name
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4-chloro-2-methyl-2-buten-1-al-dimethyl-acetal chloride
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Quantity
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25 mg
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Type
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reactant
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Smiles
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[Cl-].COC(C(=CCCl)C)OC
|
Name
|
|
Quantity
|
0.162 g
|
Type
|
reactant
|
Smiles
|
OP([O-])(=O)OP(=O)([O-])[O-].C(CCC)[N+](CCCC)(CCCC)CCCC.C(CCC)[N+](CCCC)(CCCC)CCCC.C(CCC)[N+](CCCC)(CCCC)CCCC
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Name
|
|
Quantity
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250 μL
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Type
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solvent
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Smiles
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CC#N
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Name
|
|
Quantity
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400 μL
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Type
|
solvent
|
Smiles
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CC#N
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
|
the solvent was removed under reduced pressure
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Type
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DISSOLUTION
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Details
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The orange oil was dissolved in 3 mL of H2O
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Type
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WASH
|
Details
|
The column was eluted with 20 mL of 25 mM NH4HCO3
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Type
|
DISSOLUTION
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Details
|
The obtained solid was dissolved in 2 ml water
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Type
|
WAIT
|
Details
|
After 2 minutes the solution was neutralized
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Duration
|
2 min
|
Reaction Time |
2 h |
Name
|
|
Type
|
|
Smiles
|
COC(C(=CCCl)C)OC
|
Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |